Siais178

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

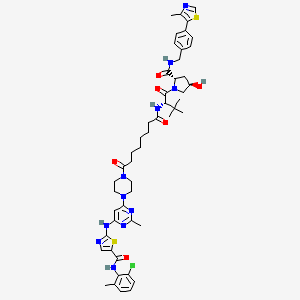

SIAIS178 es un degradador de moléculas pequeñas desarrollado utilizando la tecnología de quimera de direccionamiento de proteólisis (PROTAC). Está diseñado para dirigirse y degradar la proteína de fusión BCR-ABL, que es un impulsor clave en la leucemia mieloide crónica. Al reclutar la ligasa de ubiquitina E3 de von Hippel-Lindau, this compound facilita la ubiquitinación y la posterior degradación proteasómica de BCR-ABL, ofreciendo un nuevo enfoque terapéutico para el tratamiento de la leucemia .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de SIAIS178 implica la conjugación de un ligando para BCR-ABL con un ligando para la ligasa de ubiquitina E3 de von Hippel-Lindau. El proceso típicamente incluye múltiples pasos de síntesis orgánica, como la formación de enlaces amida, la esterificación y la purificación mediante cromatografía. Las condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, se optimizan para lograr un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando reactores automatizados y química de flujo continuo para garantizar la consistencia y la eficiencia. Las medidas de control de calidad, que incluyen la cromatografía líquida de alta resolución y la espectrometría de masas, son esenciales para verificar la pureza y la potencia del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

SIAIS178 principalmente sufre reacciones relacionadas con su mecanismo de degradación, que incluyen:

Ubiquitinación: Facilitada por la ligasa de ubiquitina E3 de von Hippel-Lindau.

Degradación Proteasómica: Después de la ubiquitinación, la proteína BCR-ABL se dirige al proteasoma para su degradación.

Reactivos y Condiciones Comunes

Reactivos de Ubiquitinación: Ligasa de ubiquitina E3, ubiquitina, ATP.

Condiciones de Degradación Proteasómica: Condiciones fisiológicas dentro de la célula, incluido el pH y la temperatura apropiados.

Productos Principales

El producto principal de la reacción que involucra this compound son los fragmentos degradados de la proteína BCR-ABL, que posteriormente se procesan y eliminan por la célula .

Aplicaciones Científicas De Investigación

Química

SIAIS178 sirve como un compuesto modelo para estudiar la tecnología PROTAC y sus aplicaciones en la degradación específica de proteínas. Proporciona información sobre el diseño y la optimización de moléculas bifuncionales para fines terapéuticos .

Biología

En la investigación biológica, this compound se utiliza para investigar las vías celulares involucradas en la degradación de proteínas y el papel de BCR-ABL en la leucemia. Ayuda a dilucidar los mecanismos de resistencia a los fármacos y el potencial para superarla mediante la degradación dirigida .

Medicina

Médicamente, this compound se explora por su potencial terapéutico en el tratamiento de la leucemia mieloide crónica, especialmente en los casos en que los pacientes han desarrollado resistencia a los inhibidores tradicionales de la tirosina quinasa. Su capacidad para degradar BCR-ABL ofrece una alternativa prometedora a los tratamientos convencionales .

Industria

En la industria farmacéutica, this compound representa un avance significativo en el desarrollo de fármacos, mostrando el potencial de la tecnología PROTAC para crear terapias más efectivas y selectivas para diversas enfermedades .

Mecanismo De Acción

SIAIS178 ejerce sus efectos formando un complejo ternario con la proteína BCR-ABL y la ligasa de ubiquitina E3 de von Hippel-Lindau. Este complejo facilita la ubiquitinación de BCR-ABL, marcándolo para su degradación por el proteasoma. La degradación de BCR-ABL interrumpe su señalización oncogénica, lo que lleva a la inhibición de la proliferación y supervivencia de las células leucémicas .

Comparación Con Compuestos Similares

Compuestos Similares

Dasatinib: Un inhibidor de BCR-ABL de segunda generación utilizado en el tratamiento de la leucemia mieloide crónica.

Imatinib: El primer inhibidor de la tirosina quinasa que se dirige a BCR-ABL, ampliamente utilizado en la terapia de la leucemia mieloide crónica.

Dasa-6-2-2-6-VHL: Otra molécula PROTAC diseñada para degradar BCR-ABL, pero que se encontró que es menos efectiva que SIAIS178.

Unicidad de this compound

This compound destaca por su alta selectividad y potencia en la degradación de BCR-ABL. A diferencia de los inhibidores tradicionales que simplemente bloquean la actividad de BCR-ABL, this compound elimina la proteína por completo, lo que potencialmente reduce la probabilidad de resistencia a los medicamentos. Su capacidad para degradar múltiples mutantes resistentes de BCR-ABL destaca aún más su ventaja terapéutica .

Actividad Biológica

SIAIS178 is a novel compound categorized as a proteolysis-targeting chimera (PROTAC) that has demonstrated significant biological activity, particularly in the context of BCR-ABL positive leukemias, such as chronic myeloid leukemia (CML). This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound operates by inducing the degradation of the BCR-ABL fusion protein, which is a critical driver of leukemogenesis in CML. The compound is designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BCR-ABL protein, facilitating its ubiquitination and subsequent degradation via the proteasome pathway. This mechanism is particularly advantageous as it targets not only the wild-type BCR-ABL but also several clinically relevant resistance-conferring mutations.

Key Research Findings

- In Vitro Efficacy : this compound has shown potent growth inhibition of BCR-ABL positive leukemic cells in vitro. The compound exhibits an IC50 value of 24 nM for K562 cells, indicating effective inhibition of cell proliferation. Additionally, it degrades BCR-ABL with a DC50 of 8.5 nM .

- In Vivo Efficacy : In xenograft models, this compound induced substantial tumor regression in K562 xenografts, demonstrating its potential as an effective therapeutic agent . The compound's ability to maintain efficacy against resistant mutations further underscores its clinical relevance.

- Selectivity : Studies have indicated that this compound exhibits appreciable selectivity for BCR-ABL over other kinases, minimizing off-target effects which are often a concern with traditional kinase inhibitors .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value | Notes |

|---|---|---|

| IC50 (K562 cells) | 24 nM | Indicates effective inhibition of proliferation |

| DC50 (BCR-ABL degradation) | 8.5 nM | Reflects potency in degrading BCR-ABL protein |

| Tumor Regression (in vivo) | Significant | Observed in K562 xenograft models |

| Resistance Mutations Targeted | Yes | Effective against clinically relevant mutations |

Case Study 1: Efficacy Against Resistant Mutations

A study highlighted the effectiveness of this compound against BCR-ABL mutations that confer resistance to first-line therapies such as imatinib and dasatinib. The compound was able to degrade mutant forms of BCR-ABL that are typically resistant to these treatments, providing a promising avenue for patients with relapsed disease .

Case Study 2: Combination Therapy Potential

Research has suggested that combining this compound with existing tyrosine kinase inhibitors could enhance therapeutic outcomes. For instance, using this compound alongside imatinib resulted in synergistic effects, leading to improved survival rates in preclinical models .

Propiedades

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQREOJIRFCRKQ-ZIBKGDFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62ClN11O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1012.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.